![molecular formula C20H23N3 B14168885 N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline CAS No. 5427-50-9](/img/structure/B14168885.png)
N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety linked to an aniline derivative through a methylene bridge. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline typically involves the condensation of N,N-diethylaniline with quinoline-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:
N,N-diethylaniline+quinoline-4-carbaldehyde→N,N-Diethyl-4-[(quinolin-4(1H)-ylidene)amino]methylaniline
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Quinoline: A simpler structure with similar biological activities.
N,N-Diethyl-4-aminobenzaldehyde: Shares the N,N-diethylamino group but lacks the quinoline moiety.
Quinoline-4-carbaldehyde: Contains the quinoline moiety but lacks the N,N-diethylamino group.
Uniqueness: N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline is unique due to the combination of the quinoline and N,N-diethylamino groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
属性
CAS 编号 |
5427-50-9 |
|---|---|
分子式 |
C20H23N3 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
N-[[4-(diethylamino)phenyl]methyl]quinolin-4-amine |
InChI |
InChI=1S/C20H23N3/c1-3-23(4-2)17-11-9-16(10-12-17)15-22-20-13-14-21-19-8-6-5-7-18(19)20/h5-14H,3-4,15H2,1-2H3,(H,21,22) |
InChI 键 |
KULWGPIYQLUANB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=CC=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


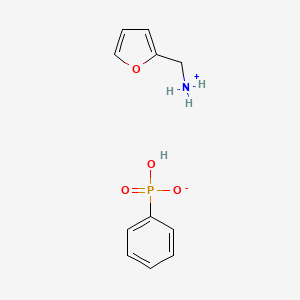
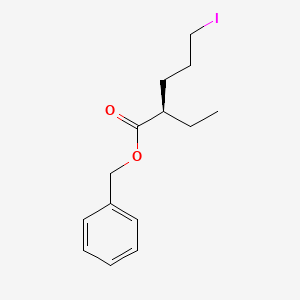
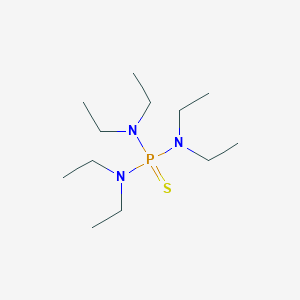
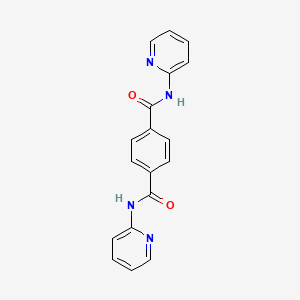
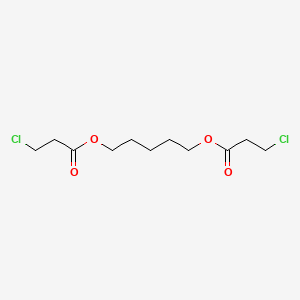
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)

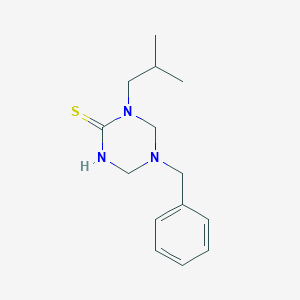

![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)
